molecular formula C5H11NO B13530212 1-Aminopentan-3-one

1-Aminopentan-3-one

Cat. No.: B13530212
M. Wt: 101.15 g/mol
InChI Key: KLHXNCKWUKQVLR-UHFFFAOYSA-N
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Description

1-Aminopentan-3-one is an organic compound with the molecular formula C5H11NO It is a ketone with an amino group attached to the third carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

1-Aminopentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-aminopentan-3-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, affecting metabolic pathways.

Comparison with Similar Compounds

    1-Aminopentane: Similar in structure but lacks the ketone group.

    3-Aminopentane: Similar but with the amino group attached to a different carbon.

    5-Amino-1-pentanol: Contains an alcohol group instead of a ketone.

Uniqueness: 1-Aminopentan-3-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-aminopentan-3-one

InChI

InChI=1S/C5H11NO/c1-2-5(7)3-4-6/h2-4,6H2,1H3

InChI Key

KLHXNCKWUKQVLR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN

Origin of Product

United States

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